molecular formula C10H15NO3 B13327560 Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Katalognummer: B13327560
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: DIVQMHLIKOFBPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and diverse biological activities. The compound’s structure includes a bicyclic framework with a nitrogen atom, making it a valuable model for studying various chemical transformations and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the ease of preparation from accessible and inexpensive starting materials makes it a potential candidate for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature distinguishes it from other similar compounds and contributes to its distinct reactivity and biological activity.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7,11H,2-6H2,1H3

InChI-Schlüssel

DIVQMHLIKOFBPQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CCCC(C1=O)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.